molecular formula C7H7NO2 B060582 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide CAS No. 193605-32-2

2,3-Dihydrofuro[2,3-c]pyridine 6-oxide

Cat. No. B060582
M. Wt: 137.14 g/mol
InChI Key: LCNRGTKEJIZPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofuro[2,3-c]pyridine 6-oxide is a heterocyclic compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an important target for synthetic chemists.

Mechanism Of Action

The mechanism of action of 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial, fungal, and tumor cell growth. This compound has been shown to target DNA synthesis and repair pathways, leading to cell death in these organisms.

Biochemical And Physiological Effects

Studies have shown that 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide can induce apoptosis (programmed cell death) in cancer cells, inhibit biofilm formation in bacteria, and inhibit fungal growth. This compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide in lab experiments is its broad-spectrum activity against various organisms. This compound has been shown to exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi and tumor cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide. One area of interest is the optimization of the synthesis method to improve yield and purity of the compound. Another direction is the further elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective therapeutic agents. Additionally, the use of 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide in combination with other drugs could be explored to enhance its efficacy and reduce the likelihood of resistance development. Finally, the potential use of this compound as a diagnostic tool for certain diseases could also be investigated.

Synthesis Methods

The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide can be achieved through various methods, including the reaction of 2-aminopyridine with furfural in the presence of a catalyst, or the reaction of 2-pyridinecarboxaldehyde with furfurylamine in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with minimal byproducts.

Scientific Research Applications

2,3-Dihydrofuro[2,3-c]pyridine 6-oxide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a promising candidate for drug discovery and development.

properties

IUPAC Name

6-oxido-2,3-dihydrofuro[2,3-c]pyridin-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1,3,5H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNRGTKEJIZPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C[N+](=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[2,3-c]pyridine 6-oxide

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